4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(3-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE
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Overview
Description
4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(3-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure
Preparation Methods
The synthesis of 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(3-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE typically involves the reaction of 3-bromobenzyl chloride with 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine-4-thiol under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(3-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: Due to its unique structure, it is being investigated for its potential as an anticancer agent.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(3-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, which is particularly useful in the context of cancer treatment .
Comparison with Similar Compounds
Similar compounds to 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(3-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZINE include:
4-[(3-Bromobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo core structure and have been studied for their potential as CDK2 inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClN3S/c20-15-5-1-3-13(9-15)12-25-19-18-11-17(23-24(18)8-7-22-19)14-4-2-6-16(21)10-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNCVIPUBRYTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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